(2-Amino-9H-fluoren-9-yl)methanol
Overview
Description
(2-Amino-9H-fluoren-9-yl)methanol is a chemical compound with the molecular formula C14H13NO It belongs to the class of fluorene derivatives and is characterized by the presence of an amino group and a hydroxymethyl group attached to the fluorene ring
Mechanism of Action
Target of Action
Fluorene derivatives are often used in the synthesis of peptides , suggesting that they may interact with peptide or protein targets.
Mode of Action
It’s known that fluorene derivatives can be used as coupling agents in peptide synthesis . This suggests that (2-Amino-9H-fluoren-9-yl)methanol might interact with its targets by forming bonds with amino acids, thereby influencing the structure and function of peptides or proteins.
Biochemical Pathways
Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis and degradation.
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.
Result of Action
Given its potential role in peptide synthesis , it may influence the structure and function of peptides or proteins, which could have downstream effects on cellular processes.
Biochemical Analysis
Biochemical Properties
(2-Amino-9H-fluoren-9-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a weak dopamine reuptake inhibitor, which suggests its potential interaction with dopamine transporters and receptors . Additionally, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . These interactions highlight the compound’s potential impact on neurotransmitter regulation and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a dopamine reuptake inhibitor can alter dopamine signaling pathways, impacting neuronal communication and behavior . Furthermore, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds within the cell . These effects underscore the compound’s potential in neuropharmacology and metabolic research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a weak dopamine reuptake inhibitor, it binds to dopamine transporters, reducing the reuptake of dopamine into presynaptic neurons . This increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic signaling. Additionally, its interaction with cytochrome P450 enzymes may inhibit or activate these enzymes, leading to altered metabolic pathways . These mechanisms provide insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at 2-8°C . Its degradation over time can lead to reduced efficacy and altered biological activity. Long-term studies in vitro and in vivo are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced dopaminergic signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and metabolic disturbances . Understanding the dosage thresholds and toxicology is critical for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its interaction with cytochrome P450 enzymes suggests its role in oxidative metabolism, where it may undergo hydroxylation or other metabolic transformations These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to permeate the blood-brain barrier, suggesting its potential for central nervous system effects . Additionally, its distribution within tissues can affect its localization and accumulation, impacting its overall biological activity. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with cytochrome P450 enzymes suggests its localization within the endoplasmic reticulum, where these enzymes are predominantly found . This localization can affect its metabolic activity and interactions with other biomolecules, providing insights into its cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-9H-fluoren-9-yl)methanol typically involves the reaction of 9-fluorenone with ammonia and formaldehyde under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or methanol. The reaction mixture is stirred under reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-9H-fluoren-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-fluorenecarboxylic acid.
Reduction: Formation of 9-fluorenemethylamine.
Substitution: Formation of various substituted fluorenes depending on the reagents used.
Scientific Research Applications
(2-Amino-9H-fluoren-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethanol: Similar structure but lacks the amino group.
9-Fluorenemethylamine: Similar structure but lacks the hydroxymethyl group.
9-Fluorenecarboxylic acid: Similar structure but contains a carboxylic acid group instead of the hydroxymethyl group.
Uniqueness
(2-Amino-9H-fluoren-9-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the fluorene ring.
Properties
IUPAC Name |
(2-amino-9H-fluoren-9-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEYUWQQBFAPGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570242 | |
Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162021-14-9 | |
Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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